The compound is cataloged under the Chemical Abstracts Service (CAS) number 26751-24-6 and has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its classification as a heterocyclic compound places it within a category of organic compounds characterized by a ring structure that includes atoms of at least two different elements—typically carbon and nitrogen .
The synthesis of 4,5,6,7-tetrahydro-1H-benzoimidazole-5-carboxylic acid typically involves cyclization reactions. One common synthetic route includes the reaction of o-phenylenediamine with carboxylic acid derivatives such as succinic anhydride under acidic or basic conditions. This method allows for the formation of the benzimidazole ring structure through a controlled cyclization process .
The molecular structure of 4,5,6,7-tetrahydro-1H-benzoimidazole-5-carboxylic acid features a fused bicyclic system comprising a benzene ring and an imidazole ring. The compound's structure can be represented using its InChI key: QHDJNTMMLRRWHA-UHFFFAOYSA-N.
4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid is involved in several types of chemical reactions that expand its utility in organic synthesis.
The products formed from these reactions depend on specific conditions:
The mechanism of action for 4,5,6,7-tetrahydro-1H-benzoimidazole-5-carboxylic acid involves its interaction with biological targets such as enzymes and receptors. The compound may act as an enzyme inhibitor by binding to active sites, thereby modulating enzymatic activity.
Research suggests that this compound can influence various biological pathways:
Understanding the physical and chemical properties of 4,5,6,7-tetrahydro-1H-benzoimidazole-5-carboxylic acid is essential for its application in research and industry.
Property | Value |
---|---|
Molar Mass | 166.18 g/mol |
Density | 1.384 g/cm³ |
Boiling Point | ~498.3°C |
pKa | ~3.94 |
Flash Point | ~255°C |
4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid has broad applications across various fields:
This established synthetic approach transforms fused aromatic precursors into conformationally restricted saturated derivatives critical for enhancing biological activity and metabolic stability. The methodology commences with commercially available benzimidazole or imidazopyridine systems, subjecting them to catalytic hydrogenation under controlled conditions. This step selectively saturates the fused benzene or pyridine ring, generating tetrahydro intermediates like 4,5,6,7-tetrahydro-1H-benzimidazole or 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine while preserving the imidazole ring’s integrity. Subsequent alkylation introduces carboxylic acid functionalities or other pharmacophores at strategic positions (typically C5 or C7) [3].
AstraZeneca researchers demonstrated the power of this strategy in developing Thrombin Activatable Fibrinolysis Inhibitor (TAFIa) inhibitors. They rigidified Pfizer's imidazole-type inhibitor (UK-396,082) by adding a two-carbon bridge, creating a 4,5,6,7-tetrahydro-1H-benzimidazole scaffold (Compound 5). This conformational restriction yielded a 30-fold potency increase (IC₅₀ = 8 nM) compared to the parent compound, attributed to reduced entropic penalty upon binding and enhanced spatial orientation of pharmacophoric elements. X-ray crystallography of Compound 5 bound to a mutant TAFI confirmed the designed binding mode and validated the rigidification hypothesis [3].
Table 1: Impact of Conformational Restriction via Hydrogenation-Alkylation on TAFIa Inhibitor Potency
Compound | Core Structure | TAFIa IC₅₀ (nM) | Clot Lysis Assay (CLA) IC₅₀ (µM) |
---|---|---|---|
UK-396,082 (2) | Flexible Imidazole Propionic Acid | ~250 | 1.5 |
Compound 5 | 4,5,6,7-Tetrahydro-1H-benzimidazole-5-carboxylic acid | 8 | 0.8 |
Optimization requires careful catalyst selection and reaction parameter control. Palladium on carbon (Pd/C) is frequently employed under moderate hydrogen pressure (3-5 atm), though platinum or nickel catalysts may be used depending on substrate sensitivity. The alkylation step typically employs α-halo carboxylic acid esters (e.g., ethyl bromoacetate) followed by saponification to yield the free carboxylic acid [7].
Classical benzimidazole formation provides a foundational route to the saturated target compound, requiring adaptation to introduce the alicyclic carboxylic acid moiety. This involves the condensation of o-phenylenediamine derivatives with specifically designed 3- or 4-substituted cyclic carboxylic acid equivalents. A particularly effective strategy employs 1,3-cyclohexanedione derivatives or their synthetic equivalents (e.g., 4-oxocyclohexane carboxylic acid esters) as cyclization partners [7] [9].
The reaction proceeds via initial Schiff base formation between a diamine nitrogen and the carbonyl carbon, followed by nucleophilic attack of the second amine group to effect ring closure and subsequent dehydration to form the bicyclic system. This method necessitates precise stoichiometric control and often employs acidic catalysts (e.g., polyphosphoric acid, PPA) or dehydrating agents to drive the cyclodehydration step. Microwave irradiation significantly enhances reaction efficiency in this step, reducing reaction times from hours to minutes while improving yields and purity [7] [9].
Catalytic hydrogenation represents a complementary cyclization approach. Starting from fully aromatic benzoimidazole-5-carboxylic acid derivatives, selective saturation of the fused benzene ring is achieved using heterogeneous catalysts. Pd/C under moderate hydrogen pressure (e.g., 50 psi H₂) in polar protic solvents like ethanol or acetic acid is common. The reaction temperature critically influences selectivity; temperatures exceeding 80°C may lead to over-reduction of the imidazole ring. Successful hydrogenation requires substitution pattern compatibility – electron-donating groups on the imidazole nitrogen often enhance selectivity for the desired tetrahydro product [7].
Table 2: Catalytic Systems for Benzimidazole Ring Hydrogenation
Catalyst | Solvent | Temperature (°C) | Pressure (psi H₂) | Typical Yield (%) | Key Considerations |
---|---|---|---|---|---|
Pd/C (5-10%) | Ethanol | 60-80 | 40-60 | 65-85 | Most common; risk of dehalogenation if halogens present |
PtO₂ | Acetic Acid | 25-40 | 50-70 | 70-90 | Higher activity; faster but more expensive |
Rh/Al₂O₃ | Methanol | 70-90 | 60-80 | 60-75 | Good for sterically hindered substrates |
Ra-Nickel | Ethanol | 90-110 | 80-100 | 50-70 | Lower cost; requires careful handling |
Microwave technology revolutionizes the synthesis of thermally demanding steps in constructing the benzoimidazole scaffold and its tetrahydro derivatives. Dielectric heating provides rapid, homogeneous internal heating, dramatically accelerating cyclization, functional group interconversions, and coupling reactions compared to conventional conductive heating. Reaction times frequently reduce from several hours to minutes, suppressing side reactions and improving overall yield and purity. Closed-vessel microwave systems enable superheating of solvents far above their atmospheric boiling points, further enhancing reaction kinetics [4].
Solvent-free microwave protocols represent a pinnacle of green chemistry for this compound class. Key methodologies include:
Loupy pioneered microwave applications in glycosylation and Beckmann rearrangements on solid supports, principles directly transferable to functionalizing tetrahydrobenzimidazole scaffolds. Solvent-free microwave conditions are particularly advantageous for steps involving thermally sensitive intermediates in the hydrogenation-alkylation sequences, minimizing decomposition pathways observed during prolonged conventional heating [4].
Advanced catalytic systems enable precise functionalization of the saturated benzoimidazole core, particularly at the C5 carboxylic acid position and the annular nitrogen atoms, crucial for generating pharmacologically relevant derivatives. Key systems include:
Palladium-N-Heterocyclic Carbene (Pd-NHC) Complexes: These robust catalysts mediate demanding C-C and C-heteroatom bond formations on the benzoimidazole scaffold. Complexes featuring benzimidazole-derived NHC ligands demonstrate exceptional stability and activity in direct arylation and coupling reactions. For instance, Pd(II) complexes with N-alkylbenzimidazolylidene ligands catalyze the direct C-H functionalization of related heterocycles (furan, pyrrole, thiophene) with aryl bromides. This methodology is adaptable for introducing aryl groups onto the tetrahydrobenzimidazole core, enabling rapid diversification. These catalysts typically operate at 0.5-2 mol% loading in solvents like toluene or DMF at 80-120°C [2] [5].
Magnetic Nanocomposite Catalysts (Fe₃O₄@Functionalized): These catalysts merge high activity with exceptional recoverability, aligning with green chemistry principles. A representative system involves melamine-functionalized magnetite (Fe₃O₄@Mel) decorated with copper oxide (Fe₃O₄@Mel@CuO). The triazine ring in melamine provides multiple coordination sites, immobilizing CuO nanoparticles that catalyze benzimidazole formation and subsequent functionalization. The superparamagnetic nature allows instant catalyst recovery using an external magnet, facilitating reuse for 5-8 cycles with minimal activity loss. These nanocomposites efficiently catalyze multicomponent reactions (MCRs) for synthesizing substituted benzimidazole derivatives under mild conditions (e.g., ethanol/water, 60-80°C) [9].
PEPPSI-inspired Pd Complexes: Pd(II)-benzimidazole complexes (e.g., trans-dichlorobis(benzimidazole)palladium(II)) effectively catalyze direct C-H arylation at the C2 position of five-membered heterocycles using aryl halides. While typically applied to functionalize simpler heterocycles, these catalytic systems show significant promise for modifying the tetrahydrobenzimidazole core itself. Their operation under mild conditions (e.g., 70-100°C, low catalyst loading) and compatibility with diverse functional groups (ketones, esters) make them suitable for late-stage functionalization of complex intermediates en route to target molecules [5].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9